molecular formula C8H10N2S2 B14692165 2-Methyl-2-phenylhydrazine-1-carbodithioic acid CAS No. 34697-64-8

2-Methyl-2-phenylhydrazine-1-carbodithioic acid

Cat. No.: B14692165
CAS No.: 34697-64-8
M. Wt: 198.3 g/mol
InChI Key: LQFSHPKLBMZHCH-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylhydrazine-1-carbodithioic acid is an organic compound with a unique structure that includes both hydrazine and carbodithioic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-phenylhydrazine-1-carbodithioic acid typically involves the reaction of 2-methyl-2-phenylhydrazine with carbon disulfide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenylhydrazine-1-carbodithioic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioic acid group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted carbodithioic acid derivatives.

Scientific Research Applications

2-Methyl-2-phenylhydrazine-1-carbodithioic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylhydrazine-1-carbodithioic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-phenylhydrazine: Lacks the carbodithioic acid group, making it less versatile in certain reactions.

    Phenylhydrazine-1-carbodithioic acid: Lacks the methyl group, which can affect its reactivity and applications.

Uniqueness

2-Methyl-2-phenylhydrazine-1-carbodithioic acid is unique due to the presence of both the methyl and phenyl groups, as well as the carbodithioic acid functional group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

34697-64-8

Molecular Formula

C8H10N2S2

Molecular Weight

198.3 g/mol

IUPAC Name

(N-methylanilino)carbamodithioic acid

InChI

InChI=1S/C8H10N2S2/c1-10(9-8(11)12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,11,12)

InChI Key

LQFSHPKLBMZHCH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)NC(=S)S

Origin of Product

United States

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